N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3-dimethylpyrazole moiety via a carboxamide bridge. This structural framework is characteristic of pharmacologically active molecules, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-9(2)11-6-5-7-13-14(11)17-16(22-13)18-15(21)12-8-10(3)19-20(12)4/h5-9H,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMYOEGQWCQJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 protein . This protein plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
The inhibition of DprE1 leads to the disruption of the cell wall biosynthesis, resulting in the death of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy .
Biological Activity
N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, biological activity, and relevant research findings regarding this compound.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring followed by the pyrazole ring creation. The final coupling step often employs catalysts to enhance reaction efficiency. The detailed synthetic route can be summarized as follows:
- Preparation of Benzothiazole : Reaction of 2-amino thiazole derivatives with appropriate aldehydes.
- Formation of Pyrazole : Condensation reactions involving hydrazine derivatives.
- Coupling : Final coupling under optimized conditions to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and pyrazole derivatives. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM-13 (T acute lymphoblastic leukemia)
In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, indicating a potential pathway for therapeutic intervention .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
| U-937 | 2.41 | Caspase activation |
| CEM-13 | <1 | Cell cycle arrest at G0-G1 phase |
Selective CB2 Agonist Activity
Compounds structurally related to this compound have also been investigated for their activity as selective CB2 agonists. Studies indicate that these compounds exhibit moderate to high efficacy in activating the CB2 receptor, which is implicated in various physiological processes including pain modulation and inflammation .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated several benzothiazole-based compounds for their cytotoxicity against breast and leukemia cancer cell lines. The results indicated that modifications in the chemical structure significantly enhanced biological activity, with some derivatives exhibiting IC50 values in the low micromolar range .
-
CB2 Receptor Agonism :
- Another research highlighted the role of benzothiazole derivatives in selectively activating the CB2 receptor, suggesting potential applications in treating inflammatory diseases. The efficacy was measured using receptor binding assays and functional assays demonstrating >100% efficacy compared to standard references .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit promising anticancer properties. Research has demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 12.5 | Apoptosis |
| Compound B | Lung | 15.0 | Cell Cycle Arrest |
| This compound | Colon | 10.0 | Apoptosis |
This compound has shown an IC50 value of 10 µM against colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Studies have indicated that similar benzothiazole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
In a controlled study, a related benzothiazole compound was administered to mice with induced inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting the hypothesis that this class of compounds may be effective in treating inflammatory diseases .
Antimicrobial Applications
This compound has also been explored for its antimicrobial properties. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound demonstrated an MIC of 8 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Q & A
Q. What are the established synthetic routes for N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a thiol-containing intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides (RCH2Cl) in polar aprotic solvents like DMF, using K2CO3 as a base at room temperature . Optimization may involve adjusting stoichiometry (e.g., 1.1 mmol alkyl halide per 1 mmol thiol), solvent polarity, or reaction time. Characterization of intermediates via TLC or HPLC is critical for monitoring progress.
Q. How is structural verification of this compound performed, and what analytical techniques are essential?
Structural confirmation requires multi-spectroscopic approaches:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretches).
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm for benzothiazole), pyrazole methyl groups (δ 2.0–3.0 ppm), and isopropyl substituents (δ 1.2–1.4 ppm) .
- Elemental analysis to validate purity (e.g., <0.4% deviation between calculated and observed C/H/N/S content) .
Q. What solvent systems and storage conditions are recommended to ensure stability?
The compound is typically soluble in DMF, DMSO, or dichloromethane but may precipitate in aqueous buffers. Stability tests suggest storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole or pyrazole moieties. Lyophilization is advised for long-term storage of derivatives .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins like CDK7 or VEGF receptors. For example, pyrazole-carboxamide derivatives have shown binding affinity to CDK7’s ATP-binding pocket (docking scores ≤ –9.5 kcal/mol), with key residues (Lys41, Asp149) forming hydrogen bonds . MD simulations (100 ns) further validate stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in apoptosis assays (e.g., 4a/4c derivatives showing 45–60% apoptosis vs. cisplatin’s 75%) may arise from cell-line specificity or assay protocols (e.g., MTT vs. flow cytometry). Normalize data using internal controls (e.g., staurosporine for apoptosis) and validate via orthogonal methods (e.g., Western blot for caspase-3 activation) .
Q. What methodologies are employed to evaluate structure-activity relationships (SAR) for derivatives?
Systematic SAR studies involve:
- Substituent variation : Modifying the isopropyl group on benzothiazole to cyclopropyl or tert-butyl to assess steric effects .
- Bioisosteric replacement : Replacing pyrazole with triazole to enhance metabolic stability .
- Pharmacophore mapping : Highlighting critical features (e.g., hydrogen-bond acceptors at pyrazole-C=O) using Schrödinger’s Phase .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (CLint) .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu ≥ 10% is desirable) .
- Caco-2 permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for reactions involving K2CO3 to prevent hydrolysis of intermediates .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals .
- Biological Assays : Use IC50 values from dose-response curves (3-parameter logistic model) for consistent potency comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
